molecular formula C9H9N3O B3225631 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 1250721-65-3

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B3225631
CAS No.: 1250721-65-3
M. Wt: 175.19
InChI Key: XQFVNNPWOOKFLJ-UHFFFAOYSA-N
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Description

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that combines pyridine and pyran rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-cyanopyridine with an appropriate aldehyde and a β-ketoester under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or triethylamine, and the mixture is heated to promote cyclization, forming the desired pyrano[4,3-b]pyridine ring system .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile stands out due to its unique combination of pyridine and pyran rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-6-3-7-5-13-2-1-8(7)12-9(6)11/h3H,1-2,5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFVNNPWOOKFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Reactant of Route 3
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Reactant of Route 4
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Reactant of Route 5
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Reactant of Route 6
2-amino-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

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